molecular formula C11H15NO B3055549 1-(2-aminophenyl)-2,2-dimethylpropan-1-one CAS No. 65374-14-3

1-(2-aminophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B3055549
CAS No.: 65374-14-3
M. Wt: 177.24 g/mol
InChI Key: MOUSJBUJZMBYLN-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound that features an aminophenyl group attached to a dimethylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate ketones. One common method is the condensation of 2-aminophenyl with 2,2-dimethylpropanone under acidic or basic conditions. Catalysts such as acids or bases can be used to facilitate the reaction, and the process is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Aminophenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-aminophenyl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSJBUJZMBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341983
Record name 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65374-14-3
Record name 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-nitrophenyl)-2,2-dimethylpropan-1-one (5 g, 24 mmol) (ref: Aus. J. Chem., 34, 1875-8 (1981)) in ethanol (100 ml) was added 10% palladium on carbon (0.5 g, 10% (w/w)) in hydrochloric acid (5 ml of a 5M solution). The mixture was hydrogenated at 25 psi for 20 min, then the catalyst was filtered off and washed with methanol. The solvents were evaporated in vacuo. The oily residue was partitioned between ethyl acetate (100 ml) and saturated sodium bicarbonate solution (50 ml). The organic phase was separated, washed with brine (25 ml), dried (Na2SO4) and evaporated. Trituration of the solid with diethyl ether afforded the title compound as a colourless solid (3 g, 70%). 1H NMR (250 MHz, CDCl3) δ 1.38 (9H, s), 5.64 (2H, brs), 6.60-7.30 (4H, m).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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